molecular formula C20H24N2O2 B1613578 2-Methoxy-2'-(4-methylpiperazinomethyl) benzophenone CAS No. 898782-76-8

2-Methoxy-2'-(4-methylpiperazinomethyl) benzophenone

Cat. No. B1613578
CAS RN: 898782-76-8
M. Wt: 324.4 g/mol
InChI Key: ZGUFNRMUCVMREE-UHFFFAOYSA-N
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Description

2-Methoxy-2’-(4-methylpiperazinomethyl) benzophenone is a chemical compound with the molecular formula C20H24N2O2 and a molecular weight of 324.4 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Methoxy-2’-(4-methylpiperazinomethyl) benzophenone, such as melting point, boiling point, and density, are not provided in the search results .

Scientific Research Applications

Metabolism and Environmental Impact

  • Metabolism of UV-filter Benzophenone-3 and Its Effect on Endocrine-Disrupting Activity: Benzophenone-3, used as a sunscreen, undergoes metabolism in rat and human liver microsomes, producing metabolites with varied estrogenic and anti-androgenic activities. This study highlights the endocrine-disrupting potential of benzophenone derivatives and the significance of understanding their metabolism for assessing environmental and health impacts (Watanabe et al., 2015).

Photopolymerization Applications

  • Toward Nitroxide-Mediated Photopolymerization: A study on the development of a photoiniferter based on a benzophenone derivative for use in nitroxide-mediated photopolymerization (NMP2). This research demonstrates the utility of benzophenone derivatives in advancing photopolymerization processes, which are crucial for various industrial and research applications (Guillaneuf et al., 2010).

Environmental Remediation

  • Environmental-friendly One-step Fabrication of Adsorption Resins: This study explores the synthesis of tertiary amine-functionalized adsorption resins for the removal of benzophenone-4 from water, highlighting the environmental applications of benzophenone derivatives in water treatment technologies (Zhou et al., 2018).

Reproductive Toxicity

  • Exposure to Benzophenone-3 and Reproductive Toxicity: A systematic review investigating the reproductive toxicity of benzophenone-3 (BP-3) in humans and animals. The study suggests potential risks associated with BP-3 exposure, pointing to the importance of assessing the safety of benzophenone derivatives in consumer products (Ghazipura et al., 2017).

Photoprotective and Photochemical Properties

  • Photosensitizing Properties of Compounds Related to Benzophenone: This research assesses the phototoxic behavior of various benzophenone derivatives, including those used as photoprotective agents, to understand the effects of molecular changes on their phototoxic characteristics (Placzek et al., 2013).

properties

IUPAC Name

(2-methoxyphenyl)-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-21-11-13-22(14-12-21)15-16-7-3-4-8-17(16)20(23)18-9-5-6-10-19(18)24-2/h3-10H,11-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGUFNRMUCVMREE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40643859
Record name (2-Methoxyphenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898782-76-8
Record name (2-Methoxyphenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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